molecular formula C24H15ClFN3O3 B8435964 3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine

3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine

Cat. No. B8435964
M. Wt: 447.8 g/mol
InChI Key: MYWFEMBDJCCQDZ-UHFFFAOYSA-N
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Description

3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C24H15ClFN3O3 and its molecular weight is 447.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine

Molecular Formula

C24H15ClFN3O3

Molecular Weight

447.8 g/mol

IUPAC Name

N-[3-chloro-4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]-1,1-diphenylmethanimine

InChI

InChI=1S/C24H15ClFN3O3/c25-22-21(32-20-12-11-18(29(30)31)15-19(20)26)13-14-27-24(22)28-23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H

InChI Key

MYWFEMBDJCCQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])F)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a reactor was added 24 g of 3-chloro-2-(diphenylmethyleneamino) pyridin-4(1H)-one, DMF (100 mL), cesium carbonate (12.7 g; 0.5 eq) and difluoronitrobenzene (9.3 mL; 1.1 eq). The reaction mixture was heated to 95° C. and stirred for three hours. After the reaction was complete, the reaction mixture was poured onto crushed ice and the solids were filtered off and washed with water. The crude solids were charged back to the reactor and dissolved in THF (200 mL). Methanol was added and the mixture was distilled at a constant volume of 350 mL, until THF had been azeotropically removed. Additional methanol (100 mL) was added and the suspension was cooled to room temperature. The solids were filtered and dried under vacuum to yield 3-Chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy) pyridin-2-amine (23.3 g; 67% yield).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 2-L Chem-Glass reactor was added the crude 3-chloro-2-(diphenylmethyleneamino)pyridin-4(1H)-one (from above, now in DMF) and cesium carbonate (300.52 g, 923 mmol) followed by the addition of 3,4-difluoronitrobenzene (118.15 mL, 1065 mmol). The mixture was heated to approximately 90° C. with stirring for 2 h. The mixture was cooled to 25° C. with stirring for 10 min. To this solution was added water (1 L). The mixture was extracted with EtOAc (1 L) and the aqueous phase was discarded. The organics were concentrated to afford an oil. The oil was dissolved into EtOH (200 mL) (heating sometimes required). After the solution was allowed to stand at 25° C. for 4 h, a solid was collected by filtration to afford 3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine (104.00 g; 32.73% yield) as a yellow solid. 1H NMR (CDCl3) δ 6.52 (d, 1 H, J=5.6 Hz), 6.80 (dd, 1 H, J=8.1, 9.1 Hz), 7.21-7.60 (m, 8 H), 7.78-7.95 (m, 2 H), 8.00 (m, 1 H), 8.11 (dd, 1 H, J=2.5, 9.6 Hz), 8.17 (d, 1 H, J=5.6 Hz); MS (ESI+) m/z 448.01 (M+H)+.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
118.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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